Product packaging for 6-Bromo-3-hydroxy-3-phenyl-2-oxindole(Cat. No.:)

6-Bromo-3-hydroxy-3-phenyl-2-oxindole

Cat. No.: B12327258
M. Wt: 304.14 g/mol
InChI Key: OAABHJJJUZBACO-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-3-phenyl-2-oxindole is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of 3-hydroxy-2-oxindoles, which are recognized as a privileged scaffold in drug discovery due to their presence in various natural products and bioactive molecules . The 3-hydroxy-2-oxindole core is a common structural motif in compounds with a diverse range of biological activities, including anticancer, antimicrobial, and antiviral properties . The specific substitution pattern of this compound incorporates a bromine atom at the 6-position and a phenyl group at the 3-position. The bromine atom can serve as a handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of derivatives for structure-activity relationship (SAR) studies . The 3-hydroxy group, adjacent to a quaternary carbon center, is a key feature that often contributes to biological activity and can be used to access more complex architectures, such as spirooxindoles . Researchers value this compound as a versatile synthetic intermediate for constructing novel molecules aimed at exploring new chemical space and developing potential therapeutic agents. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-3-hydroxy-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C14H10BrNO2/c15-10-6-7-11-12(8-10)16-13(17)14(11,18)9-4-2-1-3-5-9/h1-8,18H,(H,16,17)

InChI Key

OAABHJJJUZBACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Hydroxy 3 Phenyl 2 Oxindole and Analogous Structures

Strategies for Introducing Bromine Substituents onto the Oxindole (B195798) Framework

The introduction of a bromine atom at a specific position on the oxindole ring is critical for synthesizing the target compound and its analogs. This is typically achieved either by direct bromination of an existing oxindole or indole (B1671886) precursor or by building the heterocyclic ring from a starting material that already contains the halogen.

Regioselective Bromination of Oxindole Precursors

Direct bromination of the oxindole or related indole nucleus is governed by the principles of electrophilic aromatic substitution. The electron-rich nature of the indole ring system makes it highly susceptible to bromination. However, achieving regioselectivity can be challenging due to the presence of multiple reactive sites. The outcome of the bromination is heavily influenced by the reaction conditions, the brominating agent used (e.g., Br2, N-bromosuccinimide), and the substituents already present on the ring. youtube.comacs.org

To direct the bromine to the C6 position, a common strategy involves the use of protecting groups or directing groups that modulate the reactivity of the indole ring. For instance, in the synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing groups were strategically placed on the indole nitrogen (N1) and at the C2 position. researchgate.net These groups deactivate the pyrrole (B145914) ring and other positions on the benzene (B151609) ring, thereby favoring electrophilic attack at the C6 position. researchgate.net A study on the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid demonstrated a regioselective preference for the C5 and C6 positions, yielding methyl 5,6-dibromoindole-3-carboxylate. nih.gov Similarly, the regioselectivity of bromination on 3-methylindoles can be controlled by the choice of N-protecting group, allowing for selective bromination at either the C2 position or the C3-alkyl group. acs.org These examples from indole chemistry provide a strong precedent for achieving the regioselective C6 bromination of oxindole precursors necessary for the synthesis of the target compound.

Synthesis via Halogenated Precursors

An alternative and often more controlled approach is to begin the synthesis with a precursor that is already brominated in the desired position. This strategy bypasses the potential difficulties of regioselectivity in the final steps. A key starting material for this approach is 6-bromo-2-oxindole itself, which is commercially available and has been used in the synthesis of various biologically active compounds. caymanchem.commedchemexpress.com

A documented synthesis of 6-bromo-2-oxindole starts from 2,5-dibromonitrobenzene. unise.org This multi-step process involves a nucleophilic aromatic substitution with diethyl malonate, followed by a sequence of reduction of the nitro group, cyclization, hydrolysis, and decarboxylation to form the 6-bromo-2-oxindole ring system. unise.org Another strategy involves the regioselective bromination of 2-iodobenzoic acid, which is then converted into 2-iodo-5-bromoaniline. This halogenated aniline (B41778) serves as a versatile building block that can undergo further reactions, such as Sonogashira coupling and subsequent cyclization, to form 6-bromoindoles. researchgate.net

Similarly, 6-bromoisatin (B21408) is a crucial halogenated precursor for building the target molecule. chemimpex.comchemicalbook.comcymitquimica.comnih.gov The synthesis of the final compound, 6-bromo-3-hydroxy-3-phenyl-2-oxindole, can be directly achieved from 6-bromoisatin, as detailed in the following section.

Construction of the 3-Hydroxy-3-phenyl-2-oxindole System

The defining feature of the target molecule is the C3 quaternary stereocenter, which contains both a hydroxyl group and a phenyl group. The construction of this sterically congested center is a common challenge in the synthesis of many biologically active oxindoles. researchgate.net

Nucleophilic Addition Reactions to Isatin (B1672199) Derivatives

The most direct method for constructing the 3-hydroxy-3-phenyl-2-oxindole scaffold is the nucleophilic addition of a phenyl organometallic reagent to the C3-carbonyl group of an isatin derivative. Isatins possess an electrophilic ketone at this position, which readily reacts with strong nucleophiles like Grignard reagents or organolithium reagents. masterorganicchemistry.comyoutube.com

To synthesize this compound, this reaction would involve the addition of phenylmagnesium bromide (a Grignard reagent) to 6-bromoisatin. masterorganicchemistry.comnih.gov The nucleophilic phenyl group attacks the C3-carbonyl carbon of the 6-bromoisatin, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. A subsequent aqueous or mild acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. youtube.com This method is highly effective for creating 3-aryl-3-hydroxyoxindoles. researchgate.net The general utility of this approach has been demonstrated in the condensation of various substituted isatins with acetophenones to produce analogous 3-hydroxy-3-phenacyloxindole (B183172) structures. nih.gov

Table 1: Nucleophilic Addition for Synthesis of this compound
StepReactantsKey TransformationProduct
16-Bromoisatin, Phenylmagnesium BromideNucleophilic attack of phenyl group on C3-carbonylMagnesium alkoxide intermediate
2Magnesium alkoxide intermediate, H₃O⁺ (acid workup)Protonation of the alkoxideThis compound

Organocatalytic Aldol (B89426) Reactions for 3-Substituted-3-hydroxy-2-oxindoles

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of oxindoles, organocatalytic aldol reactions between isatins and various carbonyl compounds (ketones or aldehydes) provide an efficient route to chiral 3-substituted-3-hydroxy-2-oxindoles. nih.govrsc.org

In a typical reaction, a chiral amine catalyst activates a ketone or aldehyde by forming an enamine intermediate. This enamine then acts as a nucleophile, attacking the C3-carbonyl of the isatin. rsc.org Subsequent hydrolysis releases the 3-hydroxy-2-oxindole product and regenerates the catalyst. rsc.org While this method is most commonly used for adding alkyl groups, its principles are foundational. Research has shown that this methodology is tolerant of substituents on the isatin ring, with successful aldol reactions reported for substrates like 4-bromoisatin, which achieved high enantiomeric excess. rsc.org This demonstrates the potential for applying organocatalytic strategies to halogenated isatins to produce a wide variety of chiral 3-substituted-3-hydroxy-2-oxindole analogs.

Electrochemical Approaches to 3-Hydroxy-3-substituted Oxindoles

Modern synthetic chemistry continues to seek greener and more efficient methods, with electrochemical and novel catalytic approaches gaining prominence. While direct electrochemical synthesis of this compound is not widely documented, related advanced catalytic methods highlight a promising direction for future research.

For instance, a nickel-catalyzed reductive coupling between aryl iodides and isatins has been developed to furnish 3-hydroxyoxindoles. organic-chemistry.org This method uses a mild reducing agent and represents a formal 1,2-addition across the isatin's carbonyl group. organic-chemistry.org Other advanced methods include palladium-catalyzed cyclizations of α-chloroacetanilides to form the oxindole core and phase-transfer catalysis for the enantioselective α-hydroxylation of oxindoles. organic-chemistry.org These transition-metal-catalyzed reactions and advanced catalytic systems offer alternative pathways that may provide advantages in terms of functional group tolerance, efficiency, and stereocontrol for the synthesis of complex oxindole structures.

Reactions of Indolin-2-ones with α-Substituted Ketones for 3-Hydroxy-3-phenacyloxindole Derivatives

The synthesis of 3-hydroxy-3-phenacyloxindole derivatives, a class of compounds that includes the target molecule, can be achieved through several innovative methods. A notable approach involves an unprecedented reaction between indolin-2-ones and α-substituted ketones. rsc.orgrsc.org This method provides a direct route to a variety of biologically significant 3-hydroxy-3-phenacyloxindole derivatives in good yields, reaching up to 93% under mild conditions. rsc.orgrsc.org The proposed mechanism for this transformation begins with the formation of an enolate ion from the indolin-2-one in the presence of a base like cesium carbonate (Cs₂CO₃). This enolate then reacts with an α-substituted ketone, such as α-tosyloxyacetophenone, via an SN2 process to generate a 3-substituted oxindole intermediate. rsc.org Under the basic conditions, this intermediate is believed to form a hydroperoxide by reacting with atmospheric oxygen, which is subsequently reduced by another enolate molecule to yield the final 3-hydroxy-3-phenacyloxindole product. rsc.org

Another well-established route to these structures is the aldol reaction of isatins (a precursor to the oxindole core) with appropriate nucleophiles like methyl ketones. rsc.orgnih.govnih.gov For instance, N-substituted isatins can be condensed with various aryl methyl ketones in the presence of a base like piperidine (B6355638) in ethanol (B145695) to produce N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov Similarly, arginine has been effectively used as an organocatalyst for the aldol reaction between isatins and α,β-unsaturated ketones, yielding a range of 3-substituted-3-hydroxy-2-oxindoles with yields up to 99%. mdpi.com These reactions provide direct access to the core 3-hydroxy-3-substituted oxindole scaffold. mdpi.com

Table 1: Synthesis of 3-Hydroxy-3-phenacyloxindole Derivatives

ReactantsCatalyst/BaseKey FeaturesYieldReference
Indolin-2-ones + α-TosyloxacetophenonesCs₂CO₃Unprecedented reaction; mild conditions.Up to 93% rsc.org
N-Alkylisatins + Aryl Methyl KetonesPiperidineStraightforward condensation.Moderate nih.gov
Isatins + α,β-Unsaturated KetonesArginineOrganocatalytic aldol reaction.Up to 99% mdpi.com
Substituted Isatins + Substituted AcetophenonesNot specifiedCondensation to form analogs.Not specified nih.gov

Convergent and Divergent Synthetic Approaches to the Target Compound

Synthesizing a specifically substituted molecule like this compound can be approached in two primary ways: introducing the bromine atom at a late stage onto a pre-formed 3-hydroxy-3-phenyl-2-oxindole core (divergent) or building the oxindole ring from a starting material that already contains the bromine atom (convergent).

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the diversification of complex molecules by introducing new functional groups in the final steps of a synthesis. nih.govwikipedia.org This approach avoids the need to re-synthesize analogs from scratch. nih.gov For the synthesis of this compound, an LSF strategy would involve the direct bromination of the 3-hydroxy-3-phenyl-2-oxindole core.

An efficient and practical method for the late-stage bromination of arenes and heteroarenes uses a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). nih.gov This system acts as a mild oxidative bromination protocol that is tolerant of various functional groups, making it suitable for complex molecules. nih.gov The reaction is scalable and has shown great potential for industrial applications. nih.gov Other LSF C-H functionalization reactions, often leveraging photoredox or metal catalysis, can selectively install functional groups, although specific application to this exact substrate would require empirical validation. mpg.de

A convergent approach involves using a starting material where the bromine atom is already present on the aromatic ring. A key precursor for this strategy is 6-bromo-2-oxindole. medchemexpress.com A modified and detailed procedure for synthesizing 6-bromo-2-oxindole in larger quantities from the more affordable 2,5-dibromonitrobenzene has been reported. unise.org This synthesis involves a nucleophilic attack by diethyl malonate, followed by a sequence of acid hydrolysis, decarboxylation, reesterification, and finally a reductive ring closure using zinc powder to form the 6-bromo-2-oxindole. unise.org

Once 6-bromo-2-oxindole is obtained, it can be converted to 6-bromoisatin via oxidation. A metal-free method for this transformation uses molecular oxygen with tert-butyl nitrite (B80452) as an additive. organic-chemistry.org With 6-bromoisatin in hand, the 3-hydroxy-3-phenyl group can be installed via a nucleophilic addition reaction, such as a Grignard reaction with phenylmagnesium bromide or a Friedel-Crafts type reaction, to yield the final target compound, this compound.

Stereoselective Synthesis of 3-Hydroxy-3-substituted Oxindoles

The C3 position of 3-hydroxy-3-substituted oxindoles is a stereocenter, making the development of stereoselective synthetic methods a critical area of research. nih.gov Enantioenriched 3-hydroxyoxindoles are prevalent in biologically active molecules and natural products. nih.gov

A multitude of catalytic asymmetric strategies have been developed to construct this chiral center with high enantioselectivity. nih.gov These methods often rely on transition metal catalysis or organocatalysis. nih.gov For example, a cationic iridium complex has been used to catalyze the asymmetric intramolecular hydroarylation of α-ketoamides, yielding 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity (up to 98% ee). nih.gov Another approach utilizes a Yb(OTf)₃/PyBox complex to catalyze the enantioselective decarboxylative addition of β-ketoacids to isatins, achieving excellent yields and high enantioselectivities (up to 99% ee). nih.gov The stereoselectivity in these reactions can be highly dependent on the substituents on the isatin ring and the N-protecting group. nih.gov A highly stereo- and regioselective approach has also been demonstrated through the ring-opening of precursor spiro-epoxyoxindoles with various nucleophiles. nih.gov

Table 2: Examples of Stereoselective Synthesis of 3-Hydroxyoxindoles

Catalyst SystemReaction TypeEnantiomeric Excess (ee)Reference
Cationic Iridium Complex / Chiral LigandIntramolecular HydroarylationUp to 98% nih.gov
Yb(OTf)₃ / PyBox LigandDecarboxylative Aldol AdditionUp to 99% nih.gov
CNN pincer Pd complexAllylation of Isatins32–86% nih.gov
Not specified (via spiro-epoxyoxindoles)Nucleophilic Ring-OpeningHighly stereo-/regioselective nih.gov

Sustainable and Green Chemistry Approaches in Oxindole Synthesis

The principles of green chemistry aim to develop chemical processes that are environmentally benign, cost-effective, and safe. sjp.ac.lksjp.ac.lk In oxindole synthesis, this has led to a focus on using green solvents, developing catalyst-free reactions, and employing energy-efficient techniques. sjp.ac.lksjp.ac.lk

Water is an ideal green solvent as it is inexpensive, non-toxic, and environmentally friendly. oup.com An environmentally benign method has been developed for the synthesis of 3,3-disubstituted oxindoles by reacting various isatins with indoles in water, which proceeds in excellent yields without any catalyst. oup.comoup.com The use of water as a reaction medium has also been successful in the catalyst-free Vinylogous Henry reaction between isatins and 3,5-dimethyl-4-nitroisoxazole (B73060) to create 3-substituted-3-hydroxy oxindole hybrids in excellent yields (82%-99%). sjp.ac.lk

Other green techniques include the use of heterogeneous catalysts, which can be easily recovered and reused, and microwave or visible-light irradiation to accelerate reactions and reduce energy consumption. sjp.ac.lksjp.ac.lk For instance, a continuous-flow synthesis of oxindoles has been developed using a polymer-supported N-heterocyclic carbene palladium complex, which minimizes waste and allows for catalyst recycling. acs.org These approaches represent a significant step towards the sustainable production of valuable oxindole derivatives. sjp.ac.lkresearchgate.net

Mechanistic Studies and Reaction Pathways of 6 Bromo 3 Hydroxy 3 Phenyl 2 Oxindole Formation

Elucidation of Reaction Mechanisms in C-3 Functionalization of Oxindoles

The C-3 position of the oxindole (B195798) ring system is characterized by a ketone carbonyl group, which renders it highly electrophilic. nih.govnih.gov The fundamental mechanism for the formation of 3-hydroxy-3-substituted oxindoles, including the title compound, is the nucleophilic addition to this C-3 carbonyl of a suitable isatin (B1672199) precursor, in this case, 6-bromoisatin (B21408).

The reaction mechanism typically begins with the activation of the isatin. A nucleophile then attacks the electrophilic C-3 carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. This intermediate is a metal or ammonium (B1175870) alkoxide, which is subsequently protonated, often during an aqueous workup, to yield the final tertiary alcohol, the 3-hydroxyoxindole product. nih.gov The versatility of this reaction is extensive, as a wide variety of carbon- and heteroatom-based nucleophiles can be employed, leading to a diverse array of C-3 functionalized oxindoles. worldscientific.comresearchgate.net The challenge and area of intense research lie in controlling the stereochemical outcome of this addition to create a specific enantiomer.

Role of Catalysis in Directing Oxindole Synthesis

Catalysis is pivotal in the synthesis of 3-hydroxyoxindoles, enabling high yields and, crucially, controlling the stereochemistry of the newly formed quaternary stereocenter. nih.govrsc.org Various catalytic systems, including acid, base, organocatalytic, and metal-based catalysts, have been developed to facilitate this transformation.

Lewis and Brønsted acids are effective catalysts for the C-3 functionalization of oxindoles. The primary role of the acid catalyst is to activate the C-3 carbonyl group of the isatin, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

A prominent example is the Lewis acid-catalyzed Friedel-Crafts alkylation. In this reaction, a 3-hydroxyoxindole is treated with a Lewis acid, leading to dehydration and the in situ formation of a highly reactive 2H-indol-2-one intermediate. This intermediate is then attacked by an electron-rich aromatic substrate, such as benzene (B151609) or anisole, to form a new carbon-carbon bond at the C-3 position. nih.govresearchgate.net While this method typically starts from a pre-formed 3-hydroxyoxindole to create a 3,3-disubstituted product, the underlying principle of activating the C-3 position is fundamental. researchgate.netnih.gov For instance, various Lewis acids like Sc(OTf)₃, In(OTf)₃, and FeCl₃ can catalyze these reactions effectively. nih.gov

A plausible mechanism for the formation of 3-aryl-3-hydroxyoxindoles involves the acid-catalyzed reaction of an isatin with an aromatic nucleophile. The acid coordinates to the carbonyl oxygen, enhancing the electrophilic character of the C-3 carbon for the subsequent attack by the phenyl group.

Catalyst TypeExample CatalystReactionTypical SubstratesRef.
Lewis AcidYb(OTf)₃Decarboxylative AdditionIsatins, β-ketoacids nih.govbeilstein-journals.org
Lewis AcidSc(OTf)₃, In(OTf)₃Friedel–Crafts Alkylation3-Hydroxy-2-oxindoles, Phenols, Anisoles nih.govresearchgate.net
Brønsted Acidp-TsOHRing opening of spiro-epoxyoxindolesSpiro-epoxyoxindoles, Amines beilstein-journals.org

Base-mediated reactions provide an alternative pathway for the synthesis of 3-hydroxyoxindoles. In these transformations, the base typically activates the nucleophile rather than the isatin electrophile. For example, in aldol-type reactions, a base is used to deprotonate a ketone or another acidic pronucleophile to generate an enolate, which then attacks the C-3 carbonyl of the isatin. mdpi.comscispace.com

Inorganic bases like K₂CO₃ can be used to facilitate the addition of nucleophiles such as acetonitrile (B52724) to isatins, although these reactions can be slow. beilstein-journals.org The Cannizzaro reaction, a disproportionation of an aldehyde in the presence of a strong base, has also been adapted for isatin chemistry, where formaldehyde (B43269) can act as both a reductant and an electrophile in the presence of a mild base under microwave heating. researchgate.net Furthermore, base-mediated cyclizations of compounds like 2-nitrostyrenes are established methods for forming the core indole (B1671886) structure itself. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 3-hydroxyoxindoles. nih.govscispace.com These small organic molecules act as catalysts, often mimicking the function of enzymes, to create chiral products with high enantioselectivity.

Proline and its derivatives are among the most studied organocatalysts for the direct asymmetric aldol (B89426) reaction between ketones (like acetone) and isatins. clockss.orgresearchgate.net The proposed mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of proline with the ketone. This enamine then attacks the C-3 carbonyl of the isatin. The catalyst's chiral environment directs the approach of the electrophile, controlling the stereochemistry of the product. The proline's carboxylic acid group is believed to play a crucial role by forming a hydrogen bond with the isatin's carbonyl group in the transition state, further organizing the reaction and enhancing stereoselectivity. clockss.orgwikipedia.orgsemanticscholar.org

Cinchona alkaloids , such as quinine (B1679958) and quinidine (B1679956) derivatives, are another major class of organocatalysts. beilstein-journals.org They are often employed as bifunctional catalysts. For instance, in a Morita–Baylis–Hillman (MBH) reaction, a catalyst like β-isocupreidine can act as both a nucleophile to activate an alkene and a Brønsted base to deprotonate the resulting intermediate, facilitating the formation of the C-C bond with the isatin. beilstein-journals.org These alkaloids have been successfully used in various reactions, including aldol, Henry (nitroaldol), and Friedel–Crafts reactions with isatins as substrates, affording products in high yields and enantioselectivities. scispace.com

Catalyst ClassExample CatalystReaction TypeNucleophileRef.
Amino AcidL-ProlineAldol ReactionAcetone clockss.orgresearchgate.net
Cinchona Alkaloidβ-IsocupreidineMorita-Baylis-HillmanMaleimides beilstein-journals.org
Cinchona AlkaloidCupreineFriedel-CraftsIndole scispace.com
ArginineL-ArginineAldol Reactionα,β-Unsaturated Ketones mdpi.com

Transition metal catalysis offers a broad and efficient platform for synthesizing 3-hydroxyoxindoles, often with excellent control over stereochemistry. nih.govrsc.org Chiral ligands coordinated to the metal center create a chiral environment that directs the outcome of the reaction.

Palladium-catalyzed reactions are well-established for C-C bond formation. For instance, chiral pincer Pd complexes have been used to catalyze the enantioselective allylation of isatins with allyltributyltin. nih.gov Another strategy involves the Pd-catalyzed asymmetric allylation of 3-O-Boc-oxindoles, which are derivatives of 3-hydroxyoxindoles, to produce chiral 3-allyl-3-hydroxyoxindoles with high enantiomeric and diastereomeric ratios. acs.orgnih.gov

Iridium-catalyzed reactions have proven highly effective for the asymmetric addition of aryl groups. Cationic iridium complexes, combined with chiral ligands, can catalyze the asymmetric addition of arylboronic acids to N-protected isatins. nih.gov This method is directly applicable to the synthesis of 3-aryl-3-hydroxyoxindoles, providing the products in high yields and with excellent enantioselectivities. nih.gov

Other metals , such as copper, ruthenium, and ytterbium, have also been employed. Chiral Cu(OTf)₂/bis(oxazoline) complexes catalyze the addition of acetonitrile to isatins. beilstein-journals.org Ruthenium complexes can mediate the hydrohydroxyalkylation of olefins with 3-hydroxy-2-oxindoles. nih.gov Ytterbium triflate (Yb(OTf)₃) has been used in conjunction with chiral PyBox ligands to catalyze the enantioselective addition of β-ketoacids to isatins. nih.govbeilstein-journals.org

MetalLigand TypeReaction TypeNucleophile/ReagentRef.
Palladium (Pd)Chiral Pincer or Bis(oxazoline)AllylationAllyltributyltin or Allyl Acetates nih.govacs.org
Iridium (Ir)Chiral Bridged BiphenylArylationArylboronic Acids nih.gov
Copper (Cu)Chiral Bis(oxazoline)CyanomethylationAcetonitrile beilstein-journals.org
Ruthenium (Ru)Triphenylphosphine (PCy₃)HydroxyalkylationOlefins nih.gov
Ytterbium (Yb)Chiral PyBoxAldol Additionβ-Ketoacids nih.govbeilstein-journals.org

Regiochemical and Stereochemical Control in Reactions Leading to the Compound

Achieving high regiochemical and stereochemical control is the foremost challenge in synthesizing a specific molecule like 6-bromo-3-hydroxy-3-phenyl-2-oxindole.

Regioselectivity refers to the control of which position on a molecule reacts. In the context of forming the title compound, the key regioselective event is the attack at the C-3 carbonyl of 6-bromoisatin, as opposed to reaction at the C-2 amide carbonyl or the aromatic ring. The inherent electrophilicity of the C-3 ketone generally ensures this selectivity. nih.govscielo.br In reactions like Friedel-Crafts alkylation of phenols with 3-hydroxyoxindoles, regioselectivity is observed in the substitution pattern on the phenol (B47542) ring, which can be directed to either the ortho or para position based on the phenol's substitution. nih.gov

Stereochemical control , particularly enantioselectivity, is paramount for producing a single enantiomer of the chiral product. This is almost exclusively achieved through asymmetric catalysis. The choice of chiral catalyst or ligand is critical. The catalyst forms a transient complex with one or more of the reactants, creating a diastereomeric transition state. The energy difference between the possible transition states dictates which enantiomer of the product is formed preferentially. researchgate.net

For example, in the Ir-catalyzed asymmetric arylation of an isatin with an arylboronic acid, the chiral ligand bound to the iridium center controls the facial selectivity of the nucleophilic attack on the C-3 carbonyl. The arylboronic acid will preferentially add to either the Re or Si face of the ketone, leading to an excess of one enantiomer of the 3-aryl-3-hydroxyoxindole product. nih.gov Similarly, in organocatalytic aldol reactions, the chiral catalyst (e.g., proline) assembles the isatin and the enamine intermediate in a specific three-dimensional arrangement, shielding one face of the isatin and allowing the nucleophile to attack only from the less hindered direction. clockss.org This precise control allows for the synthesis of 3-hydroxyoxindoles with high enantiomeric excess (ee). scispace.com

Kinetic and Thermodynamic Considerations of Reaction Efficiency

A thorough review of the scientific literature, including computational and experimental studies on Grignard reactions with isatin derivatives, did not yield specific kinetic or thermodynamic data for the formation of this compound. While general principles of Grignard reactions with carbonyl compounds are well-established, quantitative data such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of reaction) for this specific transformation are not publicly available in the searched scientific databases.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of Grignard reactions with other carbonyl compounds, revealing the importance of the solvent and the dimeric nature of the Grignard reagent in the reaction pathway. nih.gov These studies suggest a concerted, four-centered transition state for the addition step. However, without specific computational or experimental investigation of the 6-bromoisatin and phenylmagnesium bromide system, it is not possible to provide detailed research findings or data tables on the kinetic and thermodynamic considerations of its reaction efficiency.

Therefore, the generation of data tables for kinetic and thermodynamic parameters for the formation of this compound cannot be fulfilled at this time due to the lack of available scientific research on this specific chemical reaction.

Characterization and Structural Analysis of 6 Bromo 3 Hydroxy 3 Phenyl 2 Oxindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, the precise connectivity and chemical environment of each atom in 6-Bromo-3-hydroxy-3-phenyl-2-oxindole can be established.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the oxindole (B195798) core and the phenyl substituent. The aromatic region would show a set of signals for the three protons on the bromo-substituted benzene (B151609) ring of the oxindole and five protons of the C3-phenyl group. The presence of the bromine atom at the C6 position influences the chemical shifts of the adjacent aromatic protons. A singlet corresponding to the N-H proton of the oxindole lactam is also anticipated, typically in the downfield region. Furthermore, a singlet for the hydroxyl (-OH) proton at the C3 position would be observable.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the lactam, the quaternary carbon at C3 bearing the hydroxyl and phenyl groups, and the carbons of the aromatic rings. The carbon atom attached to the bromine (C6) would also exhibit a characteristic chemical shift. The analysis of 3-substituted 3-hydroxy-2-oxindoles has been reported, where the carbonyl and methine groups of the isatin (B1672199) core were validated through their characteristic NMR signals. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments of the molecule.

Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Oxindole Ring) 6.8 - 7.5 m
Aromatic Protons (Phenyl Ring) 7.2 - 7.6 m
N-H Proton (Amide) ~8.0 - 10.5 s

Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
C=O (Amide Carbonyl) ~175 - 180
C3 (Quaternary Carbon) ~70 - 80
Aromatic Carbons ~110 - 150

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula by providing a highly accurate mass measurement.

For this compound, the expected molecular formula is C₁₄H₁₀BrNO₂. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrometry Data for a Related Compound: 6-Bromo-3-hydroxy-1,3-dihydroindol-2-one (C₈H₆BrNO₂) uni.lu

Adduct Predicted m/z
[M+H]⁺ 227.96547
[M+Na]⁺ 249.94741
[M-H]⁻ 225.95091
[M+K]⁺ 265.92135

Note: The data in this table is predicted for a related structure and serves as an example of the expected measurements.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amide in the oxindole ring would appear as a sharp to medium peak around 3100-3300 cm⁻¹. A strong, sharp absorption band corresponding to the C=O (amide) stretching vibration is expected in the range of 1680-1720 cm⁻¹. The C-Br stretch would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be visible just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretch, hydrogen-bonded 3200 - 3600 (broad)
N-H (Amide) Stretch 3100 - 3300
C=O (Amide) Stretch 1680 - 1720 (strong)
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350
C-O Stretch 1000 - 1250

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods establish the connectivity of atoms, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is unparalleled for determining the absolute stereochemistry and preferred conformation of chiral centers.

The C3 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). By growing a suitable single crystal of one of the enantiomers, X-ray diffraction analysis can unambiguously determine its absolute configuration. The analysis of a related 3-substituted-3-hydroxy-oxindole has been performed using single crystal XRD to confirm its structure. nih.gov

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the oxindole ring system and the orientation of the phenyl and hydroxyl substituents. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the crystal packing arrangement. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 6 Bromo 3 Hydroxy 3 Phenyl 2 Oxindole Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for many-electron systems, these methods provide a detailed picture of the electronic distribution and energy levels within 6-Bromo-3-hydroxy-3-phenyl-2-oxindole.

Detailed analysis of the electronic structure begins with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the oxygen and bromine atoms are expected to be regions of high electron density, while the hydrogen atoms of the hydroxyl and amine groups will be electron-deficient.

Frontier molecular orbital (FMO) theory is another cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. hakon-art.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. hakon-art.com These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors are invaluable for comparing the reactivity of different molecules and for predicting the types of reactions they are likely to undergo. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Electrophilicity Index (ω)3.79
Chemical Potential (μ)-4.07
Global Softness (S)0.46

Note: The values in this table are representative and are based on typical DFT calculations for similar organic molecules.

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly powerful for elucidating the mechanisms of complex organic reactions. nih.gov Instead of dealing with the full many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity to compute. mdpi.comnih.gov

For this compound, DFT can be employed to predict the pathways of its potential reactions, such as nucleophilic substitution, oxidation, or cyclization reactions. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For example, in a hypothetical reaction involving the dehydration of this compound, DFT could be used to model the step-by-step process. This would involve identifying the protonation states of the hydroxyl group, the formation of a carbocation intermediate, and the subsequent elimination of a water molecule. By calculating the energies of all stationary points on the reaction pathway, the most favorable mechanism can be determined.

Furthermore, DFT calculations can incorporate the effects of solvents, which can have a significant impact on reaction mechanisms and rates. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This allows for a more realistic simulation of reaction conditions.

Table 2: Hypothetical DFT-Calculated Energies for a Reaction Step of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+12.5
Product-10.3

Note: This table illustrates the type of data generated from a DFT study of a reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying the electronic properties of a single, static molecule, they are computationally too expensive for simulating the dynamic behavior of a molecule over time. This is where molecular dynamics (MD) simulations come into play. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of the conformational landscape of a molecule. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different conformations that the molecule can adopt and the relative stabilities of these conformations. The simulation starts with an initial set of atomic positions and velocities, and then Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

The results of an MD simulation can be analyzed to understand various dynamic properties. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation. researchgate.net By plotting the conformational energy as a function of specific dihedral angles, a Ramachandran-like plot can be generated to identify the most populated conformational states.

MD simulations are also crucial for studying how this compound might interact with a biological target, such as a protein. By placing the molecule in a simulation box with the protein and solvent molecules, the binding process can be simulated, providing insights into the binding mode and the stability of the protein-ligand complex. nih.govresearchgate.net

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Value
Simulation TimeTotal duration of the simulation100 ns
TemperatureThe temperature at which the simulation is run300 K
PressureThe pressure at which the simulation is run1 atm
Average RMSDA measure of the average deviation of the molecule's backbone from a reference structure1.5 Å
Predominant ConformationThe most frequently observed conformation during the simulationgauche

Note: The values in this table are representative of a typical MD simulation for a small organic molecule.

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. By calculating these properties, it is possible to confirm the structure of a newly synthesized compound or to understand the origin of different spectral features. researchgate.netresearchgate.net

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using DFT. researchgate.netresearchgate.net These calculations provide a set of normal modes, each with a specific frequency and intensity. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific molecular motions can be made.

Similarly, the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) spectrum can be predicted using time-dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts are another important spectroscopic parameter that can be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined. These predicted shifts can then be compared to experimental data to aid in the structural elucidation of the molecule.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyC=O stretch1715 cm⁻¹
IR SpectroscopyO-H stretch3400 cm⁻¹
¹³C NMRC=O chemical shift178 ppm
¹H NMRO-H chemical shift5.5 ppm
UV-Vis Spectroscopyλmax285 nm

Note: These predicted values are based on typical computational results for oxindole (B195798) derivatives.

Chemical Transformations and Derivatizations of 6 Bromo 3 Hydroxy 3 Phenyl 2 Oxindole

Reactions at the C-3 Hydroxyl Group

The tertiary hydroxyl group at the C-3 position of 6-bromo-3-hydroxy-3-phenyl-2-oxindole is a key functional handle for derivatization. Its reactivity allows for the introduction of various substituents, leading to a diverse array of molecular architectures.

Common reactions at this position include esterification and etherification. For instance, the hydroxyl group can be acylated to form esters. While specific examples for the 6-bromo derivative are not extensively documented in the provided results, the general reactivity of 3-hydroxy-2-oxindoles suggests that standard esterification conditions (e.g., using acyl chlorides or anhydrides in the presence of a base) would be applicable.

Furthermore, the C-3 hydroxyl group can be a leaving group in acid-catalyzed reactions, facilitating the formation of a stabilized carbocation. This intermediate can then be trapped by various nucleophiles. For example, in the presence of electron-rich aromatic compounds like phenols, anisole, furan, and indole (B1671886), a Friedel-Crafts-type alkylation can occur to form new carbon-carbon bonds at the C-3 position. nih.gov

Transformations Involving the C-6 Bromine Atom

The bromine atom at the C-6 position of the oxindole (B195798) core provides a valuable site for modification through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this scaffold.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. These include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, allowing for the introduction of various amino groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with tailored properties.

Modifications of the C-3 Phenyl Substituent

The phenyl ring at the C-3 position offers another site for functionalization, although this is generally less common than modifications at other positions. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring, provided the reaction conditions are compatible with the rest of the molecule.

The electronic nature of the oxindole core and the other substituents will influence the regioselectivity of these reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could potentially be performed on the phenyl ring, leading to derivatives with altered steric and electronic properties.

Functionalization at the Nitrogen Atom of the Oxindole Core

The nitrogen atom of the oxindole lactam is a nucleophilic site that can be readily functionalized. Common transformations include N-alkylation, N-arylation, and N-acylation. These reactions are typically carried out using appropriate electrophiles in the presence of a base.

Protecting the nitrogen atom is often a crucial step in multi-step syntheses involving the oxindole scaffold. rsc.org A variety of protecting groups can be introduced, such as acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv), which can be subsequently removed under specific conditions. rsc.org The choice of the N-substituent can significantly influence the reactivity of the oxindole ring and the stereochemical outcome of subsequent reactions.

Reaction TypeReagent/CatalystProduct Type
N-AlkylationAlkyl halides, BaseN-Alkyl-6-bromo-3-hydroxy-3-phenyl-2-oxindole
N-ArylationAryl halides, Palladium catalystN-Aryl-6-bromo-3-hydroxy-3-phenyl-2-oxindole
N-AcylationAcyl chlorides/anhydrides, BaseN-Acyl-6-bromo-3-hydroxy-3-phenyl-2-oxindole

Rearrangement and Ring Expansion Reactions of the Oxindole Scaffold

The 3-hydroxy-2-oxindole scaffold can undergo fascinating rearrangement and ring expansion reactions, leading to the formation of different heterocyclic systems. rsc.org These transformations are often driven by the formation of a more stable carbocation intermediate, which can trigger skeletal reorganization. chemistrysteps.commasterorganicchemistry.com

One notable rearrangement is the acid-catalyzed conversion of 3-hydroxy-2-oxindoles into quinoline (B57606) derivatives. This process typically involves dehydration to form a 3-alkylideneoxindole intermediate, which then undergoes a series of bond migrations and rearomatization to yield the quinoline core.

Ring expansion reactions can also occur, where the five-membered lactam ring expands to a six-membered ring or larger. chemistrysteps.comrsc.org These reactions are often initiated by the formation of a carbocation adjacent to the ring, which can induce an alkyl shift and subsequent ring enlargement. masterorganicchemistry.comyoutube.com

Synthesis of Complex Spirocyclic Systems from 3-Hydroxy-2-oxindoles

3-Hydroxy-2-oxindoles are valuable precursors for the synthesis of spirooxindoles, a class of compounds with a spirocyclic junction at the C-3 position. juniperpublishers.comrsc.orgnih.gov These three-dimensional structures are of significant interest in medicinal chemistry due to their rigid conformation and potential for potent biological activity. nih.gov

Various synthetic strategies have been developed to construct spirocyclic systems from 3-hydroxy-2-oxindoles. acs.org One common approach involves the generation of a 3-alkylideneoxindole intermediate, which can then participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with various dipolarophiles can lead to the formation of five-membered spiro-heterocycles. acs.org

Another strategy involves the direct reaction of the C-3 hydroxyl group with a suitable bis-nucleophile or a molecule containing both a nucleophilic and an electrophilic center, leading to the formation of a new ring spiro-fused at the C-3 position. For instance, the reaction of 3-allyl-3-hydroxy-2-oxindoles can be catalyzed by acids to form spirotetrahydrofurans. acs.org Nickel-catalyzed cascade reactions have also been employed to synthesize spirocyclobutyl oxindoles. rsc.org

Reaction TypeReactant/CatalystSpirocyclic Product
[3+2] CycloadditionDipolarophileSpiro-pyrrolidines, Spiro-isoxazolidines
Intramolecular Cyclization3-Allyl-3-hydroxy-2-oxindole, Acid catalystSpiro-tetrahydrofurans acs.org
Cascade ReactionN-aryl bicyclobutyl amides, Ni-catalystSpirocyclobutyl oxindoles rsc.org

Emerging Research Directions in the Chemistry of Substituted 2 Oxindoles

Development of Novel and Efficient Synthetic Methodologies for Diversely Substituted Oxindoles

The pursuit of novel and efficient synthetic routes to diversely substituted oxindoles, including halogenated derivatives like 6-Bromo-3-hydroxy-3-phenyl-2-oxindole, remains a vibrant area of research. Modern synthetic strategies are increasingly focused on sustainability, atom economy, and the use of greener reaction media. jst.go.jpnih.gov

Recent advancements have seen the rise of catalyst-free and solvent-free reaction conditions. jst.go.jp For instance, the Knoevenagel condensation between 2-oxindoles and aromatic aldehydes has been achieved using calcite nanoflowers as a heterogeneous catalyst, offering high yields and catalyst reusability. jst.go.jp Another green approach involves the use of water as a reaction medium, which is both environmentally benign and cost-effective. jst.go.jporganic-chemistry.org For example, the synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids has been efficiently carried out in water under catalyst-free conditions. jst.go.jp

Palladium-catalyzed reactions have also been refined for the synthesis of oxindoles. A highly regioselective palladium-catalyzed cyclization of α-chloroacetanilides provides a route to oxindoles with broad functional group compatibility. nih.gov Furthermore, palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides has been developed to produce 3-substituted 2-oxindoles in high yields. researchgate.net

Electrochemical methods are emerging as a powerful and sustainable strategy for the synthesis of functionalized oxindoles. rsc.orgrsc.org These methods utilize traceless electrons as the redox agent, avoiding the need for stoichiometric amounts of chemical oxidants or reductants. rsc.org Electrochemical oxidation of indoles and the functionalization of oxindole (B195798) derivatives through C-O, C-C, and C-N bond formation represent promising avenues for creating diverse oxindole libraries. researchgate.net

The following table summarizes some of the novel synthetic methodologies applicable to the synthesis of substituted oxindoles.

MethodologyCatalyst/ConditionsKey AdvantagesRelevant Precursors
Green Chemistry Approaches
Knoevenagel CondensationCalcite NanoflowersHigh yield, reusable catalyst, cost-effective2-Oxindoles, Aromatic Aldehydes
Vinylogous Henry ReactionCatalyst-free, WaterEnvironmentally friendly, excellent yields, short reaction timesIsatins, Nitro compounds
Palladium-Catalyzed Reactions
Intramolecular CyclizationPd(OAc)₂, PCy₃ or NHC ligandHigh yields, mild conditionsα-Chloroacetanilides, α-Bromo-propionanilides
Electrochemical Synthesis
Oxidative CyclizationUndivided cell, Graphite electrodesGreen, sustainable, avoids stoichiometric oxidantsN-Arylacrylamides
C-H FunctionalizationElectrochemical umpolungMild conditions, broad functional group toleranceOxindole derivatives, Alcohols

Exploration of Asymmetric Catalysis in Oxindole Synthesis

The creation of chiral centers, particularly the C3-quaternary stereocenter in many oxindole-containing natural products and pharmaceuticals, is a significant challenge in synthetic chemistry. As such, the exploration of asymmetric catalysis for the enantioselective synthesis of substituted oxindoles, including this compound, is a major research focus. mdpi.comnih.govnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted-3-hydroxyoxindoles. rsc.org Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, have been successfully employed in the asymmetric addition of electron-rich aromatics to isatins, yielding 3-aryl-3-hydroxy-2-oxindoles with high enantioselectivities. rsc.org Pentanidium-catalyzed conjugate addition of 3-alkyloxindoles to vinyl sulfones under phase-transfer conditions is another effective method for constructing 3,3-dialkyl-substituted oxindoles with excellent enantioselectivity. nih.gov

Transition metal catalysis also plays a crucial role in the asymmetric synthesis of oxindoles. Rhodium-catalyzed enantioselective C-C activation has been used to synthesize 3,4-polyfused oxindoles with quaternary stereocenters. jst.go.jp Nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides provides an efficient route to chiral 3-substituted-3-hydroxy-2-oxindoles. mdpi.com Furthermore, lanthanum(III)/N,N'-dioxide complexes have been shown to be effective catalysts for the asymmetric formal substitution of racemic 3-bromo-3-substituted oxindoles. researchgate.net

The table below highlights some of the key asymmetric catalytic approaches for the synthesis of chiral oxindoles.

Catalytic SystemReaction TypeKey Features
Organocatalysis
Cinchona Alkaloid-derived ThioureaAsymmetric Aldol (B89426)/Friedel-CraftsHigh enantioselectivity for 3-aryl-3-hydroxy-2-oxindoles
PentanidiumConjugate AdditionExcellent enantioselectivity for 3,3-dialkyloxindoles
Transition Metal Catalysis
Rhodium/DTBM-SegphosEnantioselective C-C ActivationAccess to 3,4-polyfused oxindoles with quaternary centers
Nickel/Chiral LigandAsymmetric Intramolecular AdditionHigh yields and enantioselectivities for 3-hydroxy-2-oxindoles
Lanthanum(III)/N,N'-DioxideAsymmetric Formal SubstitutionEffective for 3-bromo-3-substituted oxindoles

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering significant advantages in terms of efficiency, safety, and scalability. nih.govmdpi.com These technologies are increasingly being applied to the synthesis of heterocyclic compounds, including oxindoles.

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.com The synthesis of oxindoles via C(sp³)–H intermolecular arylation has been successfully demonstrated in a continuous-flow system using a heterogeneous N-heterocyclic carbene catalyst. jst.go.jp This approach minimizes waste and allows for the reuse of the catalyst. jst.go.jp Flow chemistry has also been employed for the derivatization of the indole (B1671886) ring, showcasing its versatility in multistep syntheses. rsc.org

High-throughput screening (HTS) is another powerful tool that accelerates the discovery and optimization of new reactions. tandfonline.comnih.gov HTS allows for the rapid and parallel screening of numerous reaction conditions, including different catalysts, ligands, solvents, and bases. tandfonline.com This is particularly valuable for complex transformations like the synthesis of substituted oxindoles, where multiple variables can influence the outcome. The development of miniaturized and automated systems for synthesis and screening, such as those using acoustic dispensing technology, further enhances the efficiency of this process. nih.gov

The following table provides an overview of the application of flow chemistry and automated synthesis in oxindole chemistry.

TechnologyApplication in Oxindole SynthesisAdvantages
Continuous Flow Chemistry Synthesis of oxindoles via C(sp³)–H intermolecular arylation.Waste minimization, catalyst recyclability, precise reaction control.
Derivatization of the indole ring.Improved yields, shorter reaction times, enhanced safety.
Automated Synthesis & HTS Optimization of reaction conditions for oxindole synthesis.Rapid screening of catalysts, ligands, and solvents.
On-the-fly synthesis of compound libraries for screening.Accelerated discovery of new reactions, reduced environmental footprint.

Advanced Spectroscopic and Computational Tools for Reaction Discovery

The discovery and optimization of novel synthetic reactions for compounds like this compound are increasingly reliant on the synergistic use of advanced spectroscopic and computational tools. These techniques provide unprecedented insights into reaction mechanisms, intermediates, and the factors governing selectivity.

In situ reaction monitoring techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time tracking of reactant consumption and product formation. spectroscopyonline.comyoutube.com This provides valuable kinetic data and helps in identifying transient intermediates, which is crucial for understanding complex reaction pathways. spectroscopyonline.com For example, in situ FTIR has been used to monitor the progress of reactions under high pressure and temperature, providing insights into the formation of intermediates in catalytic cycles. youtube.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. jst.go.jpmdpi.comtandfonline.com DFT calculations can be used to determine the energetics of different reaction pathways, identify transition states, and understand the role of catalysts and solvents. jst.go.jpnih.gov For instance, DFT studies have been employed to understand the mechanism of oxindole cyclization reactions and to rationalize the regioselectivity of nucleophilic additions to indolynes. jst.go.jpacs.org

High-resolution mass spectrometry (HRMS) is another critical tool for the characterization of novel compounds and for confirming the outcome of synthetic reactions. rsc.orgnih.gov The combination of these advanced analytical and computational methods provides a powerful platform for the rational design and development of new synthetic methodologies for substituted oxindoles.

The table below summarizes the application of these advanced tools in oxindole chemistry.

ToolApplicationInsights Gained
In Situ Spectroscopy (FTIR, NMR) Real-time monitoring of reaction progress. spectroscopyonline.comyoutube.comReaction kinetics, identification of transient intermediates, mechanistic pathways.
Density Functional Theory (DFT) Elucidation of reaction mechanisms. jst.go.jpmdpi.comtandfonline.comEnergetics of reaction pathways, transition state structures, role of catalysts.
High-Resolution Mass Spectrometry (HRMS) Characterization of novel oxindole derivatives. rsc.orgnih.govConfirmation of molecular formula and structure of products.
X-ray Crystallography Determination of the three-dimensional structure of chiral oxindoles. nih.govAbsolute configuration of stereocenters, solid-state conformation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-3-hydroxy-3-phenyl-2-oxindole, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves bromination of 3-hydroxy-3-phenyl-2-oxindole using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. Key parameters include stoichiometric control of bromine equivalents to avoid over-bromination and monitoring reaction progress via TLC or HPLC. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical uncertainties, as demonstrated in studies of similar brominated oxindoles . For solution-phase analysis, 2D NMR (COSY, NOESY) clarifies proton coupling and spatial arrangements. IR spectroscopy validates hydroxyl and carbonyl functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, incubation time). To resolve discrepancies:

  • Perform dose-response curves across multiple cell lines.
  • Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein expression).
  • Incorporate longitudinal studies to assess time-dependent effects, as short-term gains may reverse over extended periods (e.g., 12-month intervals) .

Q. What strategies optimize regioselectivity in halogenation reactions of this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Using directing groups (e.g., methoxy or acetyl) to block undesired positions.
  • Employing transition-metal catalysts (e.g., Pd) for C–H activation at specific sites.
  • Adjusting solvent polarity (e.g., DCM for kinetic control vs. DMSO for thermodynamic control). Monitor outcomes via LC-MS and computational DFT studies to predict reactive sites .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density maps to identify nucleophilic/electrophilic centers. Molecular docking simulations assess interactions with biological targets (e.g., kinase active sites). Pair these with experimental kinetics (e.g., Arrhenius plots) to validate predicted reaction pathways. Cross-reference with crystallographic data to refine models .

Stability and Degradation

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Recommended storage: desiccated at –20°C under inert gas (argon). Monitor degradation via HPLC-MS; common degradation products include debrominated oxindoles and oxidative ring-opened derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Data Contradiction Analysis Framework

  • Example : If NMR data conflicts with crystallographic results (e.g., unexpected diastereomer ratios), employ:
    • Variable-temperature NMR to assess dynamic equilibria.
    • Single-crystal XRD to confirm solid-state conformation.
    • Statistical analysis (e.g., bootstrapping) to quantify uncertainty in spectral interpretations .

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